molecular formula C18H17FN2OS B2956553 N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 862825-63-6

N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2956553
CAS No.: 862825-63-6
M. Wt: 328.41
InChI Key: BNYXRPYVNWGSBY-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorobenzyl group attached to the acetamide nitrogen and a 1-methylindole-3-sulfanyl moiety at the α-position. This structure combines aromatic fluorination, indole-based heterocyclic systems, and a sulfanyl linker, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-21-11-17(15-4-2-3-5-16(15)21)23-12-18(22)20-10-13-6-8-14(19)9-7-13/h2-9,11H,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYXRPYVNWGSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole-3-thiol and 4-fluorobenzyl chloride.

    Formation of Intermediate: The 1-methyl-1H-indole-3-thiol is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-methyl-1H-indol-3-ylmethyl-4-fluorobenzyl sulfide.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfanyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects by modulating enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, substituent effects, and inferred biological implications.

Substituent Effects on Indole and Acetamide Moieties
Compound Name Key Structural Features Biological/Physicochemical Implications References
N-[(4-Fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide 1-Methylindole-3-sulfanyl; 4-fluorobenzyl acetamide Enhanced metabolic stability (fluorine substitution); indole sulfanyl may modulate redox activity.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) 4-Chlorobenzoyl indole; sulfonamide linkage Sulfonamide increases polarity; chlorobenzoyl may improve target binding but reduce metabolic stability.
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer Diaminopyrimidine sulfanyl; dimeric structure Expanded aromatic system may enhance DNA/RNA interactions; dimerization affects solubility and potency.
2-((1-(2-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-methoxyphenyl)acetamide 2-Chlorobenzylindole; sulfonyl linkage; 4-methoxyphenyl Sulfonyl group increases electron-withdrawing effects; methoxy enhances lipophilicity.

Key Observations :

  • Sulfanyl vs.
  • Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-fluorobenzyl group in the target compound likely improves metabolic resistance compared to chlorophenyl or methoxyphenyl groups, as fluorine is less susceptible to oxidative metabolism .
Metabolic Stability and Pharmacokinetics
  • Phenethyl vs. Fluorophenylmethyl Amides : Phenethyl amides (e.g., indomethacin derivatives) undergo rapid P450-mediated oxidation, whereas fluorophenylmethyl groups (as in the target compound) reduce metabolic vulnerability due to fluorine’s electronegativity and steric effects .
  • MetaSite Predictions : Computational tools like MetaSite highlight that fluorinated amides shift metabolic soft spots from alkyl oxidation to O-demethylation, improving microsomal stability in human and rat models .
Crystallographic and Spectroscopic Analysis
  • FT-IR/Raman Studies: Analogs like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer exhibit hydrogen-bonded interactions confirmed via spectroscopic methods, suggesting the target compound’s sulfanyl and fluorophenyl groups may similarly stabilize molecular conformations .

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